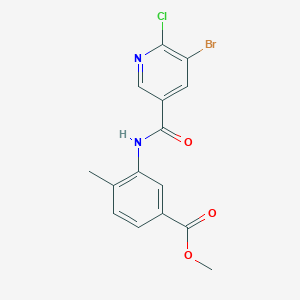

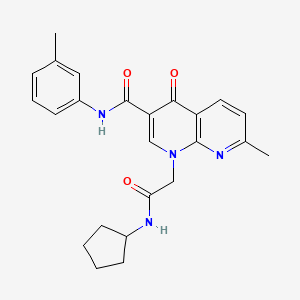

![molecular formula C11H18O B2642563 (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde CAS No. 58096-21-2](/img/structure/B2642563.png)

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chiral Ligand Synthesis

Synthesis of chiral camphor-based amino alcohols and aminodiols, derivatives of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde, have been utilized as ligands in enantioselective diethyl zinc additions to benzaldehyde. This demonstrates its application in asymmetric catalysis, where moderate enantioselectivity is achieved through these synthesized ligands (Olubanwo et al., 2018).

Stereochemistry and Synthesis Studies

Studies on the synthesis and stereochemistry of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, closely related to this compound, have been conducted. This research includes methods like epoxidation and rearrangement using boron trifluoride diethyl etherate, contributing significantly to the understanding of stereochemistry in these compounds (Yuasa et al., 2000).

Enantioselectivity Rationalization in Catalysis

Research has also focused on rationalizing enantioselectivities in dialkylzinc additions to benzaldehyde catalyzed by derivatives of this compound, such as fenchyl alcohol derivatives. These studies utilize computational methods to understand the interaction dynamics in asymmetric catalysis (Goldfuss et al., 2000).

Polymerization and Pharmaceutical Applications

This compound derivatives have been used in the in situ transformation of 1-Oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane, resulting in crosslinked polymers. These polymers have potential applications in pharmacology, owing to their ability to decompose into non-toxic components like phosphoric acid and glycerol (Gehrmann & Vogt, 1981).

Organic Acid Generation in Ozonolysis

Studies have also been conducted on the generation of organic acids from alkene ozonolysis, involving compounds structurally similar to this compound. This research provides insights into the chemical processes that occur in the atmosphere, relevant to environmental chemistry and pollution studies (Orzechowska et al., 2005).

Catalytic Reaction Mechanisms

The compound has also been studied in the context of nickel-catalyzed reductive coupling of ynoates and aldehydes. This research contributes to understanding the kinetics and mechanisms in catalytic processes, particularly involving nickel as a catalyst (Rodrigo & Guan, 2017).

Propriétés

IUPAC Name |

(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h6-10H,4-5H2,1-3H3/t7-,8-,9+,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNCLQCPKWLBRY-AXTSPUMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2CC1C2(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

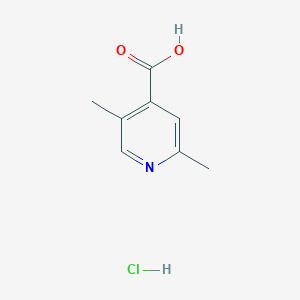

![9-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2642483.png)

![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B2642493.png)

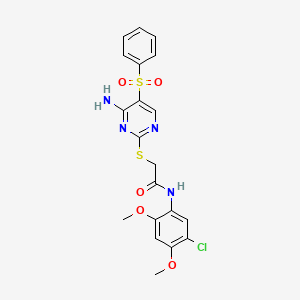

![3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2642494.png)

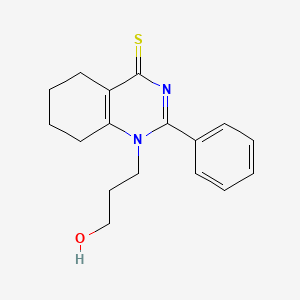

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2642496.png)

![4-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2642498.png)

![2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2642499.png)